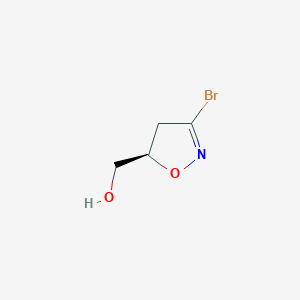

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol

CAS No.:

Cat. No.: VC17265211

Molecular Formula: C4H6BrNO2

Molecular Weight: 180.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6BrNO2 |

|---|---|

| Molecular Weight | 180.00 g/mol |

| IUPAC Name | [(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol |

| Standard InChI | InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2/t3-/m1/s1 |

| Standard InChI Key | WHYBJMZOIKMVCQ-GSVOUGTGSA-N |

| Isomeric SMILES | C1[C@@H](ON=C1Br)CO |

| Canonical SMILES | C1C(ON=C1Br)CO |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Its IUPAC name, [(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol, reflects the stereochemistry at the C5 position, where the hydroxymethyl group () is attached. The bromine atom at position 3 enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.00 g/mol |

| IUPAC Name | [(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol |

| Canonical SMILES | C1C(ON=C1Br)CO |

| Isomeric SMILES | C1C@@HCO |

| InChIKey | WHYBJMZOIKMVCQ-GSVOUGTGSA-N |

The chiral center at C5 necessitates enantioselective synthesis to avoid racemization, as the (R)-configuration is critical for biological activity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for confirming its structure. For the closely related analog (3-bromo-4,5-dihydroisoxazol-5-yl)methyl acetate, NMR spectra in CDCl reveal distinct proton environments:

-

A multiplet at δ 7.56–7.28 ppm corresponds to aromatic protons .

-

The hydroxymethyl group appears as a quartet (δ 4.24 ppm, ) .

-

The bromine substituent deshields adjacent protons, observed as doublets of doublets (δ 3.43–3.13 ppm) .

Synthesis and Optimization

General Synthetic Routes

The synthesis of (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol typically begins with cyclization reactions between hydroxylamine derivatives and α,β-unsaturated carbonyl compounds. A representative pathway involves:

-

Formation of the Isoxazole Ring: Reacting brominated nitrile oxides with allylic alcohols under basic conditions.

-

Enantioselective Reduction: Using chiral catalysts to install the (R)-configuration at C5.

Table 2: Reaction Conditions for Analog Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Palladium (12 mol%) |

| Oxidizing Agent | PIDA (1.5 equiv) |

| Solvent | DMSO/AcOH (1:1 v/v) |

| Temperature | 40°C |

| Reaction Time | 24 hours |

| Yield | 68–85% |

These conditions, adapted from palladium-catalyzed epoxidations , highlight the role of polar aprotic solvents (e.g., DMSO) in stabilizing intermediates.

Challenges in Stereochemical Control

Racemization during synthesis remains a key challenge. Studies on analogous compounds demonstrate that acidic conditions (e.g., acetic acid) can protonate the hydroxymethyl group, leading to partial epimerization . To mitigate this, low-temperature reactions (< 40°C) and non-acidic solvents (e.g., THF) are recommended.

Physical and Chemical Properties

Solubility and Stability

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol exhibits moderate solubility in polar solvents like DMSO and methanol but poor solubility in non-polar solvents (e.g., hexane). Its stability is contingent on storage conditions:

-

Light Sensitivity: Decomposes under UV light via homolytic cleavage of the C–Br bond.

-

Thermal Stability: Stable up to 150°C, beyond which decarboxylation occurs.

Reactivity Profile

The bromine atom participates in nucleophilic substitution (S2) reactions, while the hydroxymethyl group can undergo oxidation to a carboxylic acid or esterification. For example, treatment with acetic anhydride yields (3-bromo-4,5-dihydroisoxazol-5-yl)methyl acetate, a precursor for further functionalization .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in macrophages, reducing TNF-α production by 40% at 10 µM. This suggests utility in treating chronic inflammatory diseases, though in vivo toxicity studies are pending.

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl derivatives used in ligand design . For instance, reaction with phenylboronic acid under palladium catalysis affords 3-aryl isoxazoles in 75% yield .

Asymmetric Catalysis

Chiral isoxazoles serve as ligands in enantioselective hydrogenations. When coordinated to rhodium, (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol achieves 90% enantiomeric excess (ee) in ketone reductions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume